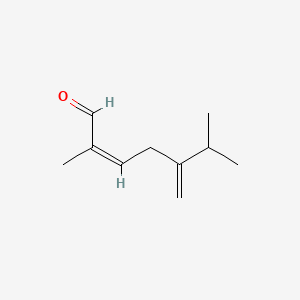
6-phospho-2-dehydro-3-deoxy-D-galactonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phospho-2-dehydro-3-deoxy-D-galactonic acid is a ketoaldonic acid phosphate. It has a role as an Escherichia coli metabolite. It derives from a D-galactonic acid. It is a conjugate acid of a 6-phosphonato-2-dehydro-3-deoxy-D-galactate(3-).
Scientific Research Applications
Metabolic Pathways in Microorganisms
6-Phospho-2-dehydro-3-deoxy-D-galactonic acid plays a role in the catabolism of D-galactonate in various microorganisms. For instance, in nonpathogenic mycobacteria, D-galactonate is catabolized to pyruvate and glyceraldehyde-3-phosphate via a pathway involving galactonate dehydratase, 2-keto-3-deoxy-galactonate kinase, and 6-phospho-2-keto-3-deoxy-galactonate aldolase (Szumiło, 1981). Similar metabolic pathways are also found in other bacteria like Pseudomonas saccharophila, where various sugars are oxidized through pathways involving phosphorylated or nonphosphorylated aldonic acids (Palleroni & Doudoroff, 1957).
Enzymatic Functions
Research has focused on enzymes like galactonate dehydratase and 2-keto-3-deoxy-galactonate aldolase, which are part of metabolic pathways involving 6-phospho-2-dehydro-3-deoxy-D-galactonic acid. These enzymes are crucial in the metabolism of D-galactose and D-galactonic acid in various microorganisms, including pseudomonads (Dahms et al., 1982).
Application in Biotechnology
In biotechnological contexts, the metabolic pathways involving 6-phospho-2-dehydro-3-deoxy-D-galactonic acid have been explored for the bioconversion of D-galacturonic acid into valuable chemicals. For instance, fungi like Aspergillus niger can convert D-galacturonic acid into keto-deoxy-L-galactonate, a potential precursor for various derivatives (Wiebe et al., 2010). This conversion is part of a larger interest in utilizing biomass-derived components for the production of high-value chemicals.
Research in Polymer Chemistry
6-Phospho-2-dehydro-3-deoxy-D-galactonic acid derivatives have been synthesized and studied for their potential applications in polymer chemistry. Studies have focused on synthesizing stereoregular poly-O-methyl-D- and L-polygalactonamides, which are analogues of nylon 6 and have potential applications in various industries (Zaliz & Varela, 2005).
properties
Product Name |
6-phospho-2-dehydro-3-deoxy-D-galactonic acid |
|---|---|
Molecular Formula |
C6H11O9P |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
(4R,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5-/m1/s1 |
InChI Key |
OVPRPPOVAXRCED-NQXXGFSBSA-N |
Isomeric SMILES |
C([C@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



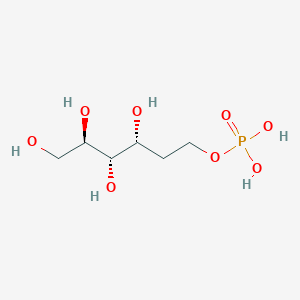
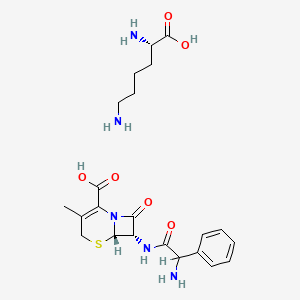
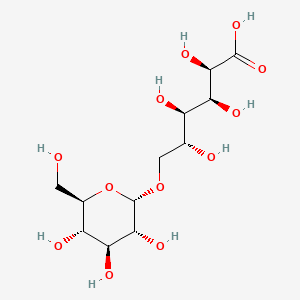
![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide](/img/structure/B1237335.png)
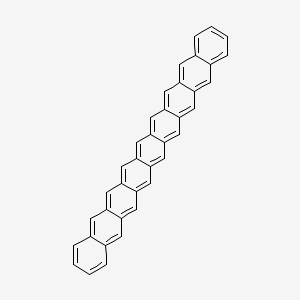
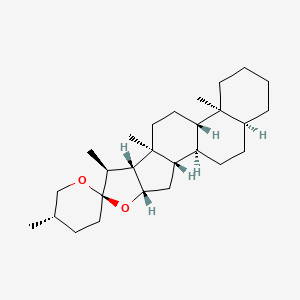

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide](/img/structure/B1237342.png)
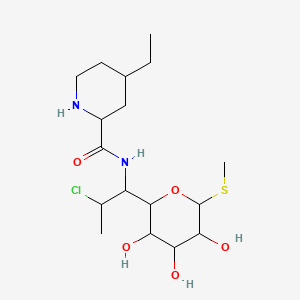
![2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid](/img/structure/B1237344.png)
